trans-Pyrrolidine-3,4-diyldimethanol hydrochloride
Description
trans-Pyrrolidine-3,4-diyldimethanol hydrochloride is a chiral bicyclic amine derivative characterized by a pyrrolidine ring substituted with two hydroxymethyl groups in the trans configuration at positions 3 and 4. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical synthesis and asymmetric catalysis. Its stereochemistry and polar functional groups (hydroxymethyl and amine) contribute to its utility in drug design, particularly as a chiral building block or ligand.
Properties
IUPAC Name |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRHFPPLNZYSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
A prominent and improved method involves the enzyme-catalyzed enantioselective hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinone derivatives to yield enantiomerically enriched trans-Pyrrolidine-3,4-diyldimethanol hydrochloride. This method avoids chromatographic purification, which is costly and lowers yield at scale.
Process Description
- Starting Material: Racemic 3,4-trans-disubstituted pyrrolidinone compounds (formula II), where substituents R1 and R2 are benzyl or benzhydryl groups and aryl or alkyl groups, respectively.
- Catalyst: Lipase or other suitable enzymes for enantioselective hydrolysis.
- Reaction: The enzyme selectively hydrolyzes one enantiomer of the racemate, producing the desired (3R,4R)- or (3S,4S)-3-hydroxy-4-hydroxymethylpyrrolidine.
- Outcome: High yield and enantiomeric excess with no need for chromatographic purification.
Advantages
- Fewer chemical transformations than traditional methods.
- High yield and enantiomeric purity.
- Cost-effective and scalable for commercial production.
- Avoids complex chromatographic steps.
Data Summary
| Parameter | Details |
|---|---|
| Enzyme | Lipase (various commercially available) |
| Reaction type | Enantioselective hydrolysis |
| Yield | High (>85%) |
| Enantiomeric Excess | >95% |
| Purification | Crystallization, no chromatography |
| Scale | Suitable for industrial scale |
Source: Patent CA2568836C (2005)
Chemical Synthesis via Esterification and Reduction
Overview
Another synthetic approach involves multi-step chemical transformations starting from aminohydroxybutyric acid derivatives. This method emphasizes the preparation of methyl ester intermediates followed by reduction and acid treatment to obtain the hydrochloride salt of trans-Pyrrolidine-3,4-diyldimethanol.
Process Steps
- Step (a): Acid-catalyzed esterification of aminohydroxybutyric acid with methanol in the presence of sulfuric acid to form methyl ester hydrochloride.
- Step (b): Treatment with water and potassium carbonate to adjust pH.
- Step (c): Reduction of lactam intermediates with sodium borohydride in diglyme.
- Step (d): Acidification with concentrated sulfuric acid and heating to yield the free base.
- Step (e): Conversion to hydrochloride salt by treatment with HCl.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| a | Aminohydroxybutyric acid, MeOH, H2SO4 | 55-60°C | 2.5-3.5 hours | High | Esterification and in situ salination |
| b | Water, K2CO3 | Ambient | - | - | pH adjustment |
| c | NaBH4 in diglyme | 25°C to 80°C | 12 hours | - | Lactam reduction |
| d | Concentrated H2SO4 | 80°C | 12 hours | - | Acidification |
| e | HCl | Ambient | - | - | Formation of hydrochloride salt |
- Overall yield across steps approximately 44% theoretical based on starting aminohydroxybutyric acid.
Advantages and Challenges
- Scalable and GMP-compliant process.
- Produces crystalline intermediates facilitating isolation.
- High optical and chemical purity suitable for pharmaceutical use.
- Requires careful control of reaction conditions to prevent by-products.
Source: Patent EP4382529A1 (2022)
Alternative Synthetic Routes and Industrial Considerations
Chiral Resolution and Isomer Separation
Some processes focus on chiral resolution at early stages to improve purity and yield of desired isomers, reducing downstream purification complexity. For example, separation of racemic mixtures of related cyclohexane dicarboxylic acid derivatives has been employed to enhance chiral purity before further synthesis steps.
- Use of co-bases with chiral amines reduces chiral amine consumption.
- Improves yield and reduces solvent and reaction times.
- Eliminates multiple crystallizations.
Though this method is more relevant to related compounds (e.g., lurasidone hydrochloride intermediates), the principles apply to pyrrolidine derivatives as well.
Applications of Intermediates
The prepared this compound serves as a key intermediate for:
- Synthesis of PNP inhibitors.
- Pharmaceutical agents requiring chiral pyrrolidine scaffolds.
- Further chemical modifications via esterification or substitution.
Comparative Summary of Preparation Methods
| Method | Key Features | Yield (%) | Purity & Enantioselectivity | Scalability | Purification Required |
|---|---|---|---|---|---|
| Enzymatic Enantioselective Hydrolysis | High enantioselectivity, no chromatography | >85 | >95% ee | Industrial scale | Crystallization only |
| Chemical Esterification & Reduction | Multi-step, crystalline intermediates | ~44 (overall) | High optical purity | GMP-compliant | Crystallization |
| Chiral Resolution with Co-base | Early isomer separation, eco-friendly | Variable | Improved chiral purity | Industrial scale | Reduced crystallizations |
Chemical Reactions Analysis
Types of Reactions:
- Oxidation: trans-Pyrrolidine-3,4-diyldimethanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
- Reduction: It can be reduced to form simpler alcohol derivatives.
- Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Alkyl halides, acyl chlorides
Major Products:
- Oxidation products: Aldehydes, carboxylic acids
- Reduction products: Alcohol derivatives
- Substitution products: Various substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry:
- Catalysis: Used as a ligand in catalytic reactions.
- Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
- Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine:
- Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
- Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-Pyrrolidine-3,4-diyldimethanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between trans-Pyrrolidine-3,4-diyldimethanol hydrochloride and analogous pyrrolidine or pyridine derivatives:
Notes:
- Hydrophilicity: Compounds with hydroxyl or hydroxymethyl groups (e.g., this compound) exhibit higher aqueous solubility compared to methyl-substituted analogs (e.g., trans-3,4-Dimethylpyrrolidine hydrochloride) .
- Chirality: The trans configuration and stereogenic centers in pyrrolidine derivatives enable enantioselective applications, distinguishing them from non-chiral pyridine analogs .
- Synthetic Utility : Methyl-substituted derivatives are preferred for lipophilic drug candidates, while hydroxymethyl or hydroxyl variants serve as polar intermediates in biologics .
Research Findings and Functional Insights
Stereochemical Impact on Bioactivity
In contrast, cis isomers or methyl-substituted analogs (e.g., trans-3,4-Dimethylpyrrolidine hydrochloride) lack this mimicry, reducing their relevance in carbohydrate-based drug design .
Solubility and Stability
Hydrochloride salts universally improve solubility, but substituents dictate stability under physiological conditions. Hydroxymethyl groups in this compound may increase susceptibility to oxidation compared to methyl-protected analogs, necessitating stabilization in formulation .
Biological Activity
trans-Pyrrolidine-3,4-diyldimethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by its unique pyrrolidine structure, which is a five-membered ring containing nitrogen. The presence of hydroxymethyl groups at the 3 and 4 positions enhances its solubility and reactivity, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It has been suggested that this compound can modulate enzyme activities and receptor functions, leading to diverse physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing processes like blood pressure regulation and immune response .
- Receptor Interaction : It has shown promise in binding to receptors such as dopamine receptors and toll-like receptors (TLRs), which play crucial roles in neurotransmission and immune activation respectively .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antihypertensive Effects : Studies have demonstrated that derivatives of trans-pyrrolidine compounds can lower blood pressure in hypertensive models by inhibiting renin activity .
- Immune Modulation : The compound has been evaluated for its ability to stimulate immune responses through TLR activation, which could have implications for vaccine development and immunotherapy .
- Neuroactive Properties : Certain analogs have shown potential as agonists for dopamine receptors, suggesting possible applications in treating neurological disorders .
Research Findings
A comprehensive review of the literature reveals various studies exploring the biological activity of this compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a double-transgenic rat model, administration of a related pyrrolidine derivative resulted in significant reductions in systolic blood pressure, indicating its potential as an antihypertensive agent .
- Case Study 2 : A study investigating the immune-modulating effects found that treatment with the compound led to increased TNF-α release from differentiated THP-1 cells, suggesting its role as an immune enhancer .
Q & A
Basic: What are the recommended laboratory handling protocols for trans-Pyrrolidine-3,4-diyldimethanol hydrochloride to minimize exposure risks?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. For respiratory protection, employ P95 (US) or P1 (EU) particulate filters during powder handling .
- Ventilation : Conduct operations in a fume hood to avoid inhalation of aerosols or dust. Ensure local exhaust ventilation is functional .
- Spill Management : Avoid dry sweeping; use damp cloths or HEPA-filter vacuums. Dispose of contaminated materials as hazardous waste .
- Storage : Store in airtight containers away from incompatible substances (e.g., strong oxidizers) at controlled room temperature .
Basic: How can researchers verify the purity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis : Compare and NMR spectra with reference standards (e.g., commercial databases or synthesized controls). Peaks for the pyrrolidine ring (δ 2.5–3.5 ppm) and hydroxymethyl groups (δ 3.5–4.5 ppm) should align with expected splitting patterns .
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid). Monitor for single dominant peak (≥98% purity) and confirm molecular ion ([M+H]) via mass spectrometry .
Advanced: What strategies are effective in resolving contradictory data regarding the stereochemical stability of this compound under different pH conditions?
Methodological Answer:
- pH-Dependent Studies : Prepare buffered solutions (pH 2–12) and monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column). Track retention time shifts over 24–72 hours .
- Kinetic Analysis : Use -NMR to observe proton exchange rates in deuterated solvents (e.g., DO vs. CDOD). Compare with DFT simulations to identify transition states .
Advanced: What experimental designs are recommended for studying the catalytic activity of this compound in asymmetric synthesis?
Methodological Answer:
- Model Reactions : Test in aldol or Michael addition reactions. Use benzaldehyde and cyclohexanone as substrates to measure enantioselectivity .
- Control Experiments : Compare reaction rates and ee values with/without the compound. Employ racemic controls to validate stereochemical outcomes .
Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use (-)-di-p-toluoyl-D-tartaric acid for salt formation. Monitor crystallization temperature (4–10°C) to favor the trans isomer .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance stereochemical control. Avoid protic solvents to minimize racemization .
Advanced: How should researchers address discrepancies in reported solubility data for this compound across different solvent systems?
Methodological Answer:
- Standardized Testing : Follow OECD 105 guidelines. Prepare saturated solutions in DMSO, ethanol, and water (25°C, 48 hr). Filter and quantify via gravimetry or UV-Vis .
- Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., ethanol/water) to identify co-solvency effects .
Basic: What analytical techniques are most reliable for characterizing the crystalline structure of this compound?
Methodological Answer:
- XRD : Single-crystal X-ray diffraction confirms spatial arrangement. Compare with CCDC database entries for pyrrolidine derivatives .
- Thermal Analysis : DSC/TGA identifies melting points (expected ~200–220°C) and decomposition profiles .
Advanced: What mechanistic studies are recommended to elucidate the degradation pathways of this compound under accelerated stability testing conditions?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Analyze by LC-MS for hydrolysis products (e.g., pyrrolidine diol) or oxidation byproducts .
- Isotopic Labeling : Use -water to trace hydroxyl group stability via MS fragmentation patterns .
Basic: What are the key considerations when designing a storage protocol for this compound to maintain long-term stability?
Methodological Answer:
- Packaging : Use amber glass vials with PTFE-lined caps to prevent moisture ingress and photodegradation .
- Monitoring : Conduct quarterly HPLC assays to detect purity deviations ≥2% .
Advanced: How can researchers reconcile conflicting reports about the compound's reactivity in nucleophilic addition reactions?
Methodological Answer:
- Kinetic Profiling : Use stopped-flow NMR to measure reaction rates with varying electrophiles (e.g., methyl acrylate vs. nitroolefins) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for competing pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
